![molecular formula C19H15FOS B2365163 3-[(4-Fluorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone CAS No. 477334-39-7](/img/structure/B2365163.png)
3-[(4-Fluorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Fluorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone is a chemical compound with the molecular formula C19H15FOS and a molecular weight of 310.39 . It is also known as Naphthyl Fentanyl. This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The linear formula of 3-[(4-Fluorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone is C19H15FOS . The compound has a molecular weight of 310.39 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-[(4-Fluorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone are not fully documented in the available resources .Applications De Recherche Scientifique
Synthesis and Characterization
3-[(4-Fluorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone and its derivatives have been extensively studied in the field of organic synthesis. For instance, Arnone et al. (1995) focused on the synthesis of fluorinated chirons, highlighting the stereoselective formation of oxirane by reacting diazomethane with 1-fluoro-3-arylsulfinyl-2-propanone derivatives (Arnone et al., 1995). This work demonstrates the compound's relevance in stereoselective organic synthesis.
Molecular Structure Studies
The compound's derivatives have been utilized in molecular structure studies. Nagy et al. (2002) investigated the molecular structures of peri-substituted naphthalene derivatives, including 1,8-bis(phenylsulfanyl)naphthalene, revealing insights into aromatic ring orientations and S⋯S and S⋯O close contacts (Nagy et al., 2002). These studies are crucial for understanding the spatial arrangements and interactions within complex organic molecules.
Application in OLEDs
In the field of optoelectronics, derivatives of 3-[(4-Fluorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone have been explored for their potential use in organic light-emitting diodes (OLEDs). Grunder et al. (2010) synthesized cruciform structures, including a naphthyl-phenyl-naphthyl system, for potential application in single-molecule switches in OLEDs (Grunder et al., 2010). This indicates the compound's significance in developing advanced electronic materials.
Fuel Cell Applications
In the context of fuel cells, derivatives of this compound have been used to synthesize sulfonated polymers for potential use as proton exchange membranes. Bae et al. (2009) synthesized sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, which exhibited promising properties for fuel cell applications (Bae et al., 2009). This research contributes to the development of high-performance materials for clean energy technologies.
Safety And Hazards
Propriétés
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-1-naphthalen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FOS/c20-17-7-9-18(10-8-17)22-12-11-19(21)16-6-5-14-3-1-2-4-15(14)13-16/h1-10,13H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOQFWCWVBDSBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCSC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Fluorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone | |
CAS RN |
477334-39-7 |
Source


|
| Record name | 3-((4-FLUOROPHENYL)THIO)-1-(2-NAPHTHYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2365081.png)
![N-[8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]but-2-ynamide](/img/structure/B2365083.png)
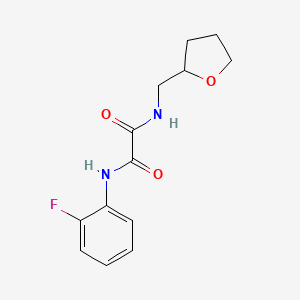
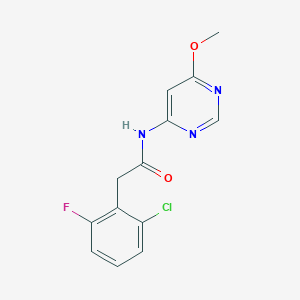
![N-[(2-chloropyridin-3-yl)carbamothioyl]-2-methylbenzamide](/img/structure/B2365087.png)
![3-[[(E)-2-cyano-3-[3-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2365090.png)
![3-(2,6-Dichlorophenyl)-5-[2-(2,4-difluoroanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2365091.png)
![(3-fluoro-4-methoxyphenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2365095.png)
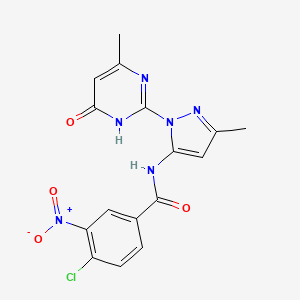
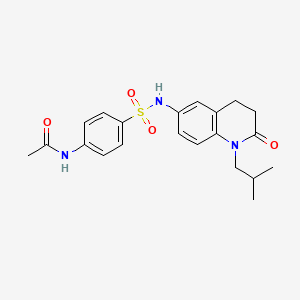
![1-methyl-3-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)pyridin-2(1H)-one](/img/structure/B2365099.png)
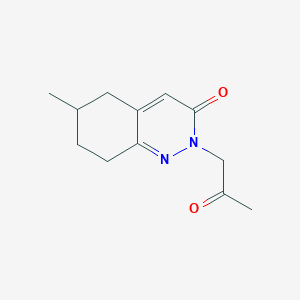
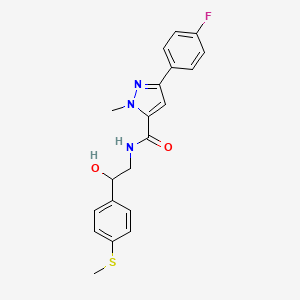
![N-([2,3'-bipyridin]-5-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2365102.png)